molecular formula C17H24N2O4S B2642610 (E)-N-[3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide CAS No. 1798414-30-8

(E)-N-[3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide

Cat. No. B2642610
CAS RN: 1798414-30-8
M. Wt: 352.45
InChI Key: VTQJIWSSCFKIHY-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to create compounds for the treatment of various diseases .

Scientific Research Applications

Diastereoselective Synthesis of Novel Derivatives

A study detailed the diastereoselective synthesis of novel pyrrolidine or pyrrolizine-fused benzosultams. This involved synthesizing derivatives of (E)-N-(2-formylphenyl)-N-alkyl-2-phenylethenesulfonamides and subjecting them to intramolecular [3 + 2] cycloaddition with azomethine ylides derived from reactions with sarcosine, phenylglycine, and L-proline (Ghandi et al., 2015).

Discovery and Optimization of GPR119 Agonists

Another study focused on the discovery and optimization of N-(3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl)benzenesulfonamide derivatives as GPR119 agonists. It highlighted the modification of the pyridylphthalimide motif of the molecule to achieve potent and metabolically stable compounds (Yu et al., 2014).

Pharmacological Applications

Antitumor Activity in Colorectal Cancer Cells

A series of indolylsulfonylcinnamic hydroxamates were synthesized and evaluated for their antitumor activity against a range of human cancer cell lines. One compound, in particular, demonstrated potent histone deacetylase 6 (HDAC6) inhibition, offering a promising avenue for colorectal cancer treatment (Lee et al., 2014).

Photophysicochemical Properties

Spectroscopic and Photophysicochemical Analysis

Studies on zinc(II) phthalocyanine substituted with benzenesulfonamide units revealed insights into their spectroscopic, aggregation, photophysical, and photochemical properties. The analysis suggested potential applications in photodynamic therapy due to favorable properties like good solubility, monomeric species formation, and adequate fluorescence and photostability (Öncül et al., 2022).

Synthetic and Computational Chemistry

Intramolecular Aza-Prins Cyclization

A study showcased the coupling of hex-3-ene-1,6-ditosylamide with aldehydes in the presence of Sc(OTf)3, leading to the synthesis of trans- and cis-fused ditosyl-octahydro-1H-pyrrolo[3,2-c]pyridines and octahydro-1-tosylpyrano[4,3-b]pyrroles via intramolecular aza-Prins and Prins cyclization (Reddy et al., 2010).

properties

IUPAC Name

(E)-N-[3-[3-(1-hydroxyethyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-14(20)16-8-11-19(13-16)17(21)7-10-18-24(22,23)12-9-15-5-3-2-4-6-15/h2-6,9,12,14,16,18,20H,7-8,10-11,13H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQJIWSSCFKIHY-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(C1)C(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1CCN(C1)C(=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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